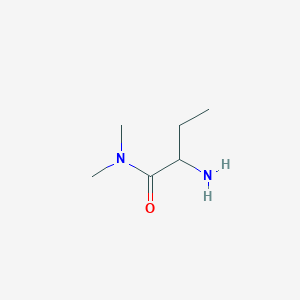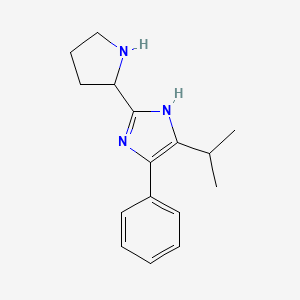![molecular formula C11H18N6OS B1438864 1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105197-53-2](/img/structure/B1438864.png)
1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
The compound “1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It contains functional groups such as amines and ethers, which are common in many biological molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-amine core, followed by the addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecule contains a pyrazolo[3,4-d]pyrimidin-4-amine core, which is a type of heterocyclic compound. This core is substituted at various positions with an aminoethyl group, a methoxyethyl group, and a methylthio group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amine groups might be involved in acid-base reactions, while the ether and thioether groups could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amines and ethers would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Cytoprotective Antiulcer Activity
1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its related derivatives have been explored for their cytoprotective antiulcer activity. In a study, certain pyrazolopyrimidine derivatives demonstrated potent inhibition of HCI-ethanol-induced and water-immersion stress-induced ulcers in rats with low acute toxicity, signifying their potential use in antiulcer medication (Ikeda et al., 1996).
Anti-Inflammatory and Ulcerogenicity Studies
The compound has been investigated for its anti-inflammatory properties. New pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibited good anti-inflammatory activity in the carrageenan-induced paw edema test in rats. Specifically, certain derivatives showed activity comparable to indomethacin with minimal ulcerogenic effects, indicating a balance between anti-inflammatory effectiveness and reduced side effects (El-Tombary, 2013).
Antiallergic Activity
This compound has also been studied for its antiallergic effects. In particular, a related pyrazolo[3, 4-d]pyrimidine compound demonstrated potent antiallergic activity in experimental models, inhibiting reactions such as passive cutaneous anaphylaxis and mast cell degranulation, suggesting its potential as an antiallergic therapeutic agent (Gupta et al., 1995).
Antihyperlipaemic Activity
Research into the antihyperlipaemic activity of related compounds has shown promising results. Certain derivatives were observed to lower serum cholesterol and triglyceride levels in albino rats, comparable to the effects of known antihyperlipaemic drugs, indicating the potential utility of these compounds in managing hyperlipidaemia (Gadad et al., 1996).
Antihyperglycemic Agents
Studies have also explored the antidiabetic properties of related compounds, with certain derivatives demonstrating potent antihyperglycemic effects in diabetic mice models. These compounds may represent a new class of antihyperglycemic agents, potentially offering a novel approach to diabetes treatment (Kees et al., 1996).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)-N-(2-methoxyethyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6OS/c1-18-6-4-13-9-8-7-14-17(5-3-12)10(8)16-11(15-9)19-2/h7H,3-6,12H2,1-2H3,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STERFPAQADXELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine](/img/structure/B1438785.png)
![(2-{[(Furan-2-ylmethyl)(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1438786.png)

![[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]boronic acid](/img/structure/B1438789.png)


![3-Tert-butyl-1-[1-(piperidin-3-yl)ethyl]urea](/img/structure/B1438793.png)



amine](/img/structure/B1438802.png)
